molecular formula C15H14O3 B184467 2-(Benzyloxy)-4-methoxybenzaldehyde CAS No. 32884-23-4

2-(Benzyloxy)-4-methoxybenzaldehyde

Cat. No.: B184467
CAS No.: 32884-23-4
M. Wt: 242.27 g/mol
InChI Key: NQOXTICIDSITGA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H14O3. It is a benzaldehyde derivative characterized by the presence of a benzyloxy group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-methoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2-(Benzyloxy)-4-methoxybenzoic acid.

    Reduction: 2-(Benzyloxy)-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

  • 2-(Benzyloxy)-3-methoxybenzaldehyde
  • 2-(Benzyloxy)-5-methoxybenzaldehyde
  • 2-(Benzyloxy)-4-ethoxybenzaldehyde

Comparison: 2-(Benzyloxy)-4-methoxybenzaldehyde is unique due to the specific positioning of the benzyloxy and methoxy groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-methoxy-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-8-7-13(10-16)15(9-14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOXTICIDSITGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356215
Record name 2-(benzyloxy)-4-methoxybenzenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32884-23-4
Record name 2-(benzyloxy)-4-methoxybenzenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

160 ml (1.3 mmol) of benzyl bromide and (1.3 mmol) of potassium carbonate are added to a solution of 2 g (1.3 mmol) of 2-hydroxy-4-methoxybenzaldehyde in 20 ml of acetone. The mixture is stirred at reflux for 6 hours and then evaporated. 50 ml of 1N aqueous solution of sodium hydroxide are added and the medium is extracted with dichloromethane. The organic phase is dried over magnesium sulphate, filtered and evaporated. The residue obtained is precipitated from 1 heptane/ethyl acetate mixture (95/5). 2.75 g of 2-benzyloxy-4-methoxybenzaldehyde are obtained in the form of a white powder with a yield of 86%.
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
1.3 mmol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 2-(Benzyloxy)-4-methoxybenzaldehyde against cancer cells?

A: While the exact mechanism of action remains under investigation, research suggests that this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis in HL-60 cells []. This apoptotic activity is linked to the disruption of the mitochondrial membrane potential after 12 hours of treatment [].

Q2: How does the structure of this compound relate to its anticancer activity?

A: Structure-activity relationship (SAR) studies revealed that the presence and position of substituents on the benzaldehyde ring significantly influence the anticancer activity []. Specifically, compounds with a benzyloxy group at the 2-position generally showed improved activity against HL-60 cells []. For instance, this compound exhibited notable activity, while other derivatives like 2-Hydroxy-4-methoxybenzaldehyde displayed comparatively lower activity [, ]. This suggests that the benzyloxy group at the 2-position plays a crucial role in enhancing the anticancer potential of these benzaldehyde derivatives.

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